molecular formula C18H13BrN2O3 B2651623 2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 902880-36-8

2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No. B2651623
CAS RN: 902880-36-8
M. Wt: 385.217
InChI Key: YAXWBPDJGKGPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings. It has a chromeno[2,3-d]pyrimidin-4(5H)-one core, which is a fused ring system containing a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a chromene ring (a benzene ring fused with a three-membered heterocycle containing an oxygen atom). This core is substituted with a 5-bromo-2-hydroxyphenyl group and a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. One possible approach could involve the use of Suzuki-Miyaura coupling, a powerful method for creating carbon-carbon bonds . The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the bromine atoms could potentially be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Compounds similar to the specified molecule have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, novel chromenopyrimidine derivatives have shown pronounced antibacterial and antifungal properties, suggesting their potential application in treating infectious diseases caused by various pathogens (Kamdar et al., 2011). These activities highlight the relevance of such compounds in developing new antimicrobial agents.

Anti-inflammatory and Analgesic Properties

Further research into chromenopyrimidinone derivatives has revealed significant anti-inflammatory and analgesic properties, as demonstrated by synthesized compounds exhibiting considerable activity in in-vivo studies (Chaydhary et al., 2015). These findings suggest the utility of these molecules in exploring new treatments for inflammation and pain management.

DNA Cleavage and Anticancer Activities

Another area of application for compounds structurally related to the specified molecule includes DNA cleavage studies and potential anticancer activities. Certain pyrimidine derivatives of the coumarin moiety have demonstrated not only analgesic and anti-pyretic activities but also significant DNA cleavage capabilities (Keri et al., 2010). Such studies provide a foundation for the development of novel therapeutic agents targeting cancer cells.

Synthesis and Chemical Reactions

The synthetic pathways and chemical reactions involving chromenopyrimidinone derivatives are of particular interest in medicinal chemistry and organic synthesis. Research has led to the development of facile and versatile procedures for synthesizing functionalized novel chromenopyrimidinones, contributing to the broader field of heterocyclic chemistry and the exploration of new pharmaceuticals (Sambaiah et al., 2017).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. For example, if it shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

2-(5-bromo-2-hydroxyphenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3/c1-9-2-5-15-10(6-9)7-13-17(23)20-16(21-18(13)24-15)12-8-11(19)3-4-14(12)22/h2-6,8,22H,7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXWBPDJGKGPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.